3-Bromo-4-chloro-2-fluorophenol
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Overview
Description
3-Bromo-4-chloro-2-fluorophenol: is an organic compound with the molecular formula C6H3BrClFO . It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring with a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-fluorophenol typically involves halogenation reactions. One common method is the bromination of 4-chloro-2-fluorophenol using bromine or a bromine source in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity. The product is then purified through techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
Substitution Products: Various substituted phenols or aromatic compounds.
Oxidation Products: Quinones or other oxidized derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-4-chloro-2-fluorophenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new chemical reactions .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It may also be used in the synthesis of pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique halogenation pattern makes it valuable for creating specialized materials .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-fluorophenol depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halogen atoms are replaced by nucleophiles, leading to the formation of new compounds. In oxidation reactions, the hydroxyl group is oxidized to form quinones or other oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
- 3-Bromo-2-fluorophenol
- 4-Bromo-2-chlorophenol
- 3-Chloro-4-fluorophenol
- 2-Bromo-4-chlorophenol
Comparison: 3-Bromo-4-chloro-2-fluorophenol is unique due to the specific arrangement of halogen atoms and the hydroxyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of bromine, chlorine, and fluorine atoms in specific positions can influence the compound’s reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
3-bromo-4-chloro-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMAPPWTCOOFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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